molecular formula C10H9ClFN3 B6362210 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240564-38-8

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No. B6362210
CAS RN: 1240564-38-8
M. Wt: 225.65 g/mol
InChI Key: XZJSASQANHNDDM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)methyl-1H-pyrazol-3-amine (hereafter referred to as ‘PFPMA’) is an organic compound of nitrogen, carbon, hydrogen, and chlorine. It is a member of the pyrazolamines family and is of interest to scientists due to its potential therapeutic applications. PFPMA is a synthetic compound with a molecular weight of 227.58 g/mol. Its structure is composed of an aryl group, an amine group, and a pyrazole ring. PFPMA is a stable compound that can be stored at temperatures between 10-25°C.

Scientific Research Applications

Pyrazoline Derivatives in Medicinal Chemistry

Pyrazoline derivatives, sharing a core structural similarity with the compound of interest, are noted for their wide-ranging biological activities. These compounds serve as a pharmacophore in many biologically active molecules, making them a critical template for both combinatorial and medicinal chemistry. They are utilized extensively as synthons in organic synthesis due to their diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazoline derivatives in medicinal chemistry is underscored by their role as COX-2 inhibitors, highlighting the importance of these heterocycles (Dar & Shamsuzzaman, 2015).

Pyrazolines as Monoamine Oxidase Inhibitors

Pyrazoline-based compounds are identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), an enzyme relevant to neurological conditions. Their structural modification, particularly at the 1, 3, and 5 positions of the pyrazoline nucleus, has shown significant activity towards MAO. These findings suggest that pyrazoline derivatives can be designed to selectively inhibit MAO-A or MAO-B, contributing to the development of novel treatments for neurological disorders (Mathew et al., 2013).

Environmental Applications: PFAS Removal

Amine-containing sorbents, which could theoretically be derived from or related to the compound of interest given its amine functionality, offer innovative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater. The unique reactivity and properties of amine-functionalized compounds suggest potential for their application in environmental remediation, specifically in the treatment of water contaminated with PFAS, highlighting the critical role of chemical design in addressing environmental challenges (Ateia et al., 2019).

properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-3-1-2-7(10(8)12)6-15-5-4-9(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJSASQANHNDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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